molecular formula C12H23NO3 B8524400 N-tertbutoxycarbonyl-3-cyclobutylamino-propanol

N-tertbutoxycarbonyl-3-cyclobutylamino-propanol

Cat. No. B8524400
M. Wt: 229.32 g/mol
InChI Key: BAVIZYUFRPZPQZ-UHFFFAOYSA-N
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Patent
US06903107B1

Procedure details

This compound was prepared from N-tertbutoxycarbonyl-3-cyclobutylamino-propanoate (4a, 1.71 9, 6.3 mmol) using the procedure described in Example 2b. Yield: 0.94 g (65%). ESI-MS: 230.2 (M+H)+. 252.3 (M+Na)+, 174.2 (M+H—C4H8)+. Rf (silica gel; ethyl acetate/heptane, 1:4, v/v): 0.37.
Name
N-tertbutoxycarbonyl-3-cyclobutylamino-propanoate
Quantity
6.3 mmol
Type
reactant
Reaction Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]([CH:14]1[CH2:17][CH2:16][CH2:15]1)[CH2:9][CH2:10][C:11]([O-])=[O:12])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(OCC)(=O)C.CCCCCCC>[C:1]([O:5][C:6]([N:8]([CH:14]1[CH2:15][CH2:16][CH2:17]1)[CH2:9][CH2:10][CH2:11][OH:12])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
N-tertbutoxycarbonyl-3-cyclobutylamino-propanoate
Quantity
6.3 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CCC(=O)[O-])C1CCC1
Step Two
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N(CCCO)C1CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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